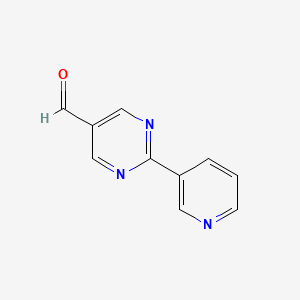

2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde” is a pyridinecarbaldehyde that is pyridine substituted by a formyl group . It is a solid substance .

Synthesis Analysis

The synthesis of this compound can be achieved through various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the reaction of 3-cyano-pyridinacetohydrazide with benzoylchloride and the appropriate aldehyde .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde” is represented by the InChI code:1S/C10H7N3O/c14-7-8-5-12-10(13-6-8)9-3-1-2-4-11-9/h1-7H . Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in the aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate . It can also undergo condensation with two molecules of pyridine-2-carboxaldehyde (pyca) in the presence of MnCl2 and ammonium diethyldithiophosphate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.19 g/mol . It is a solid substance . The IUPAC name for the compound is2-(2-pyridinyl)-5-pyrimidinecarbaldehyde .

Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

This compound has been utilized in the synthesis of novel heterocyclic compounds that exhibit significant anti-fibrotic activities. These activities are particularly evaluated against immortalized rat hepatic stellate cells (HSC-T6), with some derivatives showing promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium .

Anticancer Activity

Derivatives of 2-(Pyridin-3-YL)pyrimidine have been synthesized and shown to possess more cytotoxic activity than certain reference drugs when tested against lung cancer cell lines. This suggests a potential application in developing new anticancer therapies .

Antimicrobial and Antifungal Properties

The synthesized derivatives of this compound have been evaluated for their antimicrobial and antifungal properties. They have shown activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, indicating their potential as antimicrobial and antifungal agents .

Antioxidant Properties

In the search for new antioxidants, derivatives of 2-(Pyridin-3-YL)pyrimidine have been compared to ascorbic acid using the DPPH method. The results indicated that these derivatives have comparable IC50 values, suggesting their use as antioxidants .

Pharmacokinetic Profiles

The pharmacokinetic profiles of these derivatives have been evaluated, which is crucial for understanding their behavior in biological systems. This includes absorption, distribution, metabolism, and excretion characteristics, which are essential for drug development .

Receptor Tyrosine Kinase Inhibition

Some derivatives have been studied as inhibitors of receptor tyrosine kinase, an important target in cancer therapy. The inhibition of this enzyme can lead to the suppression of cancer cell growth and proliferation .

Eigenschaften

IUPAC Name |

2-pyridin-3-ylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-7-8-4-12-10(13-5-8)9-2-1-3-11-6-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJKGNLMVPDCDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647960 |

Source

|

| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde | |

CAS RN |

954227-03-3 |

Source

|

| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)